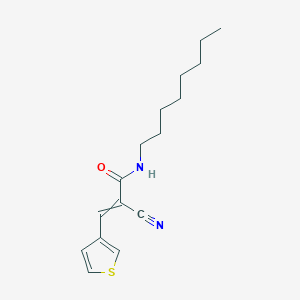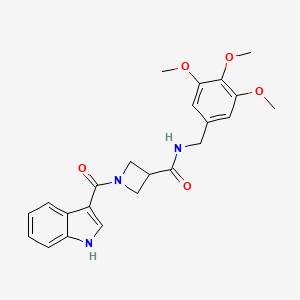![molecular formula C16H14N4O B2591668 [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone CAS No. 2380083-41-8](/img/structure/B2591668.png)
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research over the last few years. This compound has been shown to have potential in various applications, including medicinal chemistry and drug design.
Mechanism of Action
The mechanism of action of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned earlier. This inhibition leads to a disruption of various signaling pathways, which can ultimately lead to cell death in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is its potential in medicinal chemistry and drug design. Its activity against various cancer cell lines and its neuroprotective effects make it a promising compound for further development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action and determine the optimal dose and administration route.
Future Directions
There are several future directions for [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone. One direction is the development of analogs with improved potency and selectivity. Another direction is the investigation of its potential in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to fully understand the mechanism of action and optimize the dose and administration route for clinical use.
Conclusion:
In conclusion, [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is a promising compound for medicinal chemistry and drug design. Its activity against various cancer cell lines and its neuroprotective effects make it a potential candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine the optimal dose and administration route for clinical use.
Synthesis Methods
The synthesis of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone involves a multi-step process that includes the use of various reagents and solvents. The synthesis starts with the reaction of pyridine-2-carboxaldehyde with benzimidazole in the presence of a base to form the intermediate compound. The intermediate compound then undergoes a cyclization reaction with azetidine and subsequent oxidation to form the final product. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Scientific Research Applications
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has been studied for its potential in medicinal chemistry and drug design. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase B and glycogen synthase kinase 3β, which are involved in various signaling pathways. Additionally, this compound has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(14-6-3-4-8-17-14)19-9-12(10-19)20-11-18-13-5-1-2-7-15(13)20/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZXFYETRUIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)


![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)
![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)
![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)
![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)
![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)